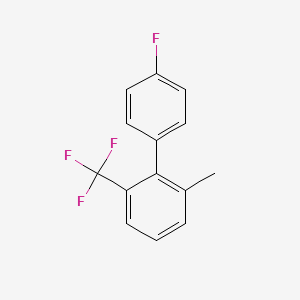
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine atoms in its structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive nature of fluorine-containing reagents. The exact methods can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often more stable and bioavailable, making them valuable in the design of pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)-1-methylbenzene
- 2-(4-Fluorophenyl)-3-(trifluoromethyl)benzene
- 1-Methyl-3-(trifluoromethyl)benzene
Uniqueness
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both a trifluoromethyl group and a fluorophenyl group in its structure. This combination enhances its chemical stability and biological activity compared to similar compounds that may lack one of these functional groups .
Propiedades
Número CAS |
1214351-48-0 |
|---|---|
Fórmula molecular |
C14H10F4 |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4/c1-9-3-2-4-12(14(16,17)18)13(9)10-5-7-11(15)8-6-10/h2-8H,1H3 |
Clave InChI |
XIXBOEDFONKHEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(F)(F)F)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)



![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)

![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)


![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
